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Compound of Interest

Compound Name: 2-Butenoic acid, octyl ester, (2E)-

CAS No.: 173605-13-5

Cat. No.: B1148629

Get Quote

Executive Summary
Octyl crotonate (CAS 22874-79-9) represents a distinct class of lipophilic electrophiles.[1] While

historically utilized in the fragrance industry for its green, earthy notes, its structural

pharmacophore—an

-unsaturated ester coupled with a medium-length alkyl chain (C8)—positions it as a candidate
for biological activity investigation.

This guide analyzes the Structure-Activity Relationship (SAR) of octyl crotonate derivatives. It

posits that the C8-octyl chain provides optimal membrane permeability (LogP ~7.1), enabling

the reactive crotonate "warhead" to penetrate cellular barriers and engage intracellular targets

via Michael addition. This document details the synthesis, mechanistic pathways, and protocols

for evaluating its antimicrobial and cytotoxic potential.[2]

Chemical Basis & Structural Rationale[1][3]
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To understand the biological potential, we must deconstruct the molecule into its functional

domains.

The Lipophilic Tail (The Delivery System)
The octyl (C8) chain is critical. In homologous series of alkyl esters, biological activity often

follows a parabolic curve (the "cutoff effect").

Short Chains ( High water solubility, poor membrane penetration.

Long Chains (>C12): steric hindrance and "waxy" insolubility prevent effective interaction.

Octyl (C8): Occupies the "Goldilocks zone" of hydrophobicity, facilitating passive diffusion

through the phospholipid bilayer of bacteria and mammalian cells.

The Crotonate Warhead (The Mechanism)
The crotonate moiety contains an electron-deficient alkene conjugated to a carbonyl group.

This acts as a Michael Acceptor.

Reactivity: It reacts preferentially with soft nucleophiles, specifically the sulfhydryl (-SH)

groups of cysteine residues in proteins and glutathione (GSH).

Selectivity: Unlike highly reactive acrylates, the

-methyl group in crotonates provides steric hindrance, potentially tuning the reactivity to
avoid rapid detoxification by cytosolic GSH before reaching target enzymes.

Synthesis & Derivatization Strategies
While Fischer esterification is common, it is equilibrium-driven and often low-yielding for heavy

alcohols.[1] For research-grade purity, Steglich Esterification is the preferred self-validating

protocol due to its mild conditions and easy byproduct removal.[1]

Protocol: Steglich Esterification of Octyl Crotonate
Objective: Synthesize octyl crotonate with >98% purity for bioassays.

Reagents:
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Crotonic Acid (1.0 eq)

1-Octanol (1.0 eq)

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve Crotonic Acid (10 mmol) and 1-Octanol (10 mmol) in 50 mL anhydrous

DCM under a nitrogen atmosphere.

Catalysis: Add DMAP (1 mmol). Cool the reaction vessel to 0°C in an ice bath.

Coupling: Dissolve DCC (11 mmol) in 10 mL DCM and add dropwise over 20 minutes.

Causality: Slow addition prevents thermal runaway and suppresses N-acylurea

rearrangement byproducts.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The

disappearance of the acid spot indicates completion.

Workup: The reaction will precipitate Dicyclohexylurea (DCU).[1] Filter off the white solid.

Purification: Wash the filtrate with 0.5N HCl (removes DMAP), saturated NaHCO3 (removes

unreacted acid), and brine. Dry over MgSO4.[1]

Isolation: Remove solvent via rotary evaporation.[1] Purify the crude oil using silica gel

column chromatography (Eluent: 5% EtOAc in Hexane).

Diagram: Synthesis Workflow

Reagents:
Crotonic Acid + Octanol

Activation:
DCC/DMAP (0°C)

 Mix in DCM Intermediate:
O-Acylisourea

 Coupling Crude Product +
DCU Precipitate

 Nucleophilic Attack Purification:
Filtration & Column Chrom.

 Workup Pure Octyl Crotonate
(>98%)

 Isolation
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Figure 1: Steglich esterification pathway for high-purity synthesis of octyl crotonate.

Mechanism of Action: The Cysteine Trap
The biological activity of octyl crotonate derivatives is hypothesized to stem from the covalent

modification of proteins. This is a non-reversible inhibition mechanism.[1]

The Pathway
Permeation: The octyl tail facilitates entry into the cytoplasm.[1]

Adduct Formation: The

-carbon of the crotonate undergoes Michael addition with cysteine thiols on enzymes (e.g.,
bacterial synthases or NF-κB pathway proteins).

Downstream Effect: Protein dysfunction leads to cell cycle arrest or apoptosis (in tumor cells)

or metabolic collapse (in bacteria).[1]
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Figure 2: Mechanism of Action demonstrating membrane permeation and subsequent cysteine

alkylation.[1]

Biological Activity Spectrum
Based on the pharmacophore analysis and surrogate data from homologous crotonates, the

following activity profiles are expected.
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Antimicrobial Potential
Alkyl crotonates exhibit broad-spectrum activity, often peaking at chain lengths C8-C10.[1]

Target: Gram-positive bacteria (S. aureus) are generally more susceptible due to the lack of

an outer LPS membrane, which can repel hydrophobic esters.

Fungal: The octyl chain disrupts fungal ergosterol membranes, potentially enhancing the

effect of the crotonate warhead.

Cytotoxicity & Antitumor Potential
-unsaturated esters are known to induce oxidative stress by depleting cellular glutathione.[1]

Selectivity: Tumor cells often have higher basal ROS levels; further depletion by crotonates

can push them over the apoptotic threshold (ferroptosis or apoptosis).

Comparative Activity Data (Representative)
The following table synthesizes expected trends based on alkyl crotonate literature [1, 2].

Derivative
Chain

LogP (Est)
Permeabilit
y

Reactivity
(Steric)

Predicted
MIC (S.
aureus)

Predicted
IC50 (HeLa)

Ethyl (C2) 1.9 Low High >500 µg/mL >100 µM

Octyl (C8) 7.1 High Moderate 32-64 µg/mL 15-25 µM

Dodecyl

(C12)
9.2

Very Low

(Trapped)
Moderate >250 µg/mL >100 µM

Experimental Protocols for Validation
To ensure scientific integrity, these protocols use internal controls to validate the "octyl effect."

Protocol: MIC Determination (Broth Microdilution)
Purpose: Quantify antimicrobial potency.[1]

Inoculum: Prepare S. aureus (ATCC 29213) suspension at
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CFU/mL in Mueller-Hinton Broth.

Dilution: Prepare serial 2-fold dilutions of Octyl Crotonate in DMSO (Final concentration

range: 0.5 – 256 µg/mL). Note: Keep DMSO < 1% to prevent solvent toxicity.[1]

Controls:

Positive: Ciprofloxacin.[1]

Negative:[1] DMSO vehicle only.

Sterility:[1] Broth only.

Incubation: 37°C for 24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity.

Validation: Add Resazurin dye (0.01%) to wells.[1] Blue = No growth; Pink = Growth.[1]

This colorimetric step removes subjective visual error.[1]

Protocol: MTT Cytotoxicity Assay
Purpose: Assess mammalian cell viability.[1]

Seeding: Seed HEK293 (normal) and A549 (cancer) cells in 96-well plates (5,000 cells/well).

Incubate 24h.

Treatment: Treat with Octyl Crotonate (1 – 100 µM) for 48 hours.

Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

Solubilization: Dissolve formazan crystals in DMSO.

Measurement: Read Absorbance at 570 nm.

Calculation:

.[1]
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Toxicology & Safety (ADMET)
While octyl crotonate is used in fragrances, its safety profile changes with concentration.

Metabolism: Esters are hydrolyzed by carboxylesterases in the liver/plasma into 1-octanol

(low tox) and crotonic acid.[1]

Crotonic Acid Toxicity: Weak acid, but high concentrations can be irritating.

Sensitization: As a Michael acceptor, it has potential for skin sensitization (Type IV

hypersensitivity). RIFM assessments suggest limits in topical applications [3].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bocsci.com [bocsci.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.bocsci.com/product/octyl-crotonate-cas-22874-79-9-58748.html
https://www.bocsci.com/product/octyl-crotonate-cas-22874-79-9-58748.html
https://www.bocsci.com/product/octyl-crotonate-cas-22874-79-9-58748.html
https://www.bocsci.com/product/octyl-crotonate-cas-22874-79-9-58748.html
https://pubmed.ncbi.nlm.nih.gov/30890488/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F30890488%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fma102476k
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Ftx200067g
https://www.bocsci.com/product/octyl-crotonate-cas-22874-79-9-58748.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FOctyl-crotonate
https://www.benchchem.com/product/b1148629?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bocsci.com/product/octyl-crotonate-cas-22874-79-9-58748.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. RIFM fragrance ingredient safety assessment, octyl crotonate, CAS Registry Number
22874-79-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Biological Potential & Synthetic
Pathways of Octyl Crotonate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148629/docs#technical-guide-biological-potential-
synthetic-pathways-of-octyl-crotonate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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